molecular formula C16H16BrClN2OS B4712126 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea

Cat. No.: B4712126
M. Wt: 399.7 g/mol
InChI Key: XIXLNJKLJAUFKI-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea typically involves the reaction of 4-bromo-2-ethylphenyl isothiocyanate with 5-chloro-2-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and thiourea.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation may produce sulfonyl compounds.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.

    Agriculture: As a pesticide or herbicide.

    Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-ethylphenyl)-3-phenylthiourea
  • 1-(4-Bromo-2-ethylphenyl)-3-(5-chlorophenyl)thiourea
  • 1-(4-Bromo-2-ethylphenyl)-3-(2-methoxyphenyl)thiourea

Uniqueness

1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea is unique due to the specific combination of substituents on the phenyl rings. This unique structure may impart distinct chemical and biological properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2OS/c1-3-10-8-11(17)4-6-13(10)19-16(22)20-14-9-12(18)5-7-15(14)21-2/h4-9H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXLNJKLJAUFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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